Home > Products > Screening Compounds P26223 > 1,3''-Di-HABA Kanamycin A Sulfate
1,3''-Di-HABA Kanamycin A Sulfate -

1,3''-Di-HABA Kanamycin A Sulfate

Catalog Number: EVT-13989200
CAS Number:
Molecular Formula: C26H50N6O15
Molecular Weight: 686.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

1,3-Di-HABA Kanamycin A Sulfate is a derivative of Kanamycin A, an aminoglycoside antibiotic known for its antibacterial properties. This compound is characterized by the presence of two 4-amino-2-hydroxybutanamide (HABA) groups attached to the kanamycin A molecule, which enhances its chemical properties and effectiveness against various bacterial strains. The molecular formula of 1,3-Di-HABA Kanamycin A Sulfate is C26H50N6O15xH2SO4C_{26}H_{50}N_{6}O_{15}\cdot xH_{2}SO_{4}, with a molecular weight of 686.71 g/mol .

Source and Classification

1,3-Di-HABA Kanamycin A Sulfate is primarily sourced from the fermentation of Streptomyces kanamyceticus, which produces Kanamycin A. The compound falls under the classification of aminoglycosides and is categorized as an impurity reference material in analytical chemistry . Its alternate CAS number is 927821-99-6 .

Synthesis Analysis

Methods and Technical Details

The synthesis of 1,3-Di-HABA Kanamycin A Sulfate involves the acylation of the amino group in Kanamycin A with L-(-)-γ-amino-α-hydroxybutyric acid (L-HABA). This reaction is typically carried out under controlled conditions to ensure regioselectivity and high yield. The process can be summarized as follows:

  1. Protection of Amino Groups: The amino groups at positions 6' and 3' on the Kanamycin A molecule are protected using suitable protecting groups.
  2. Acylation Reaction: The protected Kanamycin A is reacted with an activated derivative of L-HABA in a heterogeneous medium. This step is crucial for achieving high regioselectivity, favoring the formation of 1,3-Di-HABA Kanamycin A Sulfate over other potential products .
  3. Deprotection: Following the acylation, the protecting groups are removed using standard deprotection methods.
  4. Purification: The final product undergoes purification, often through chromatography, to ensure high purity levels exceeding 95% .
Chemical Reactions Analysis

Reactions and Technical Details

1,3-Di-HABA Kanamycin A Sulfate can participate in various chemical reactions due to its functional groups:

  • Oxidation: Under specific conditions, it can be oxidized to form derivatives with altered functional groups.
  • Reduction: Reduction reactions may modify existing functional groups, affecting its biological activity.
  • Substitution: The HABA groups can be substituted with other functional moieties through appropriate reagents under controlled conditions.

Common reagents for these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and alkyl halides for substitution reactions .

Mechanism of Action

The antibacterial mechanism of 1,3-Di-HABA Kanamycin A Sulfate involves binding to the bacterial 30S ribosomal subunit. This binding disrupts protein synthesis by causing misreading of t-RNA, ultimately impairing the bacterium's ability to produce essential proteins necessary for growth and replication. The presence of HABA groups enhances binding affinity and specificity towards resistant bacterial strains, making this compound particularly valuable in combating antibiotic resistance .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as a neat solid.
  • Solubility: Soluble in water and organic solvents depending on pH conditions.
  • Storage Conditions: Recommended storage at +4°C to maintain stability.

Chemical Properties

  • Molecular Weight: 686.71 g/mol
  • Molecular Formula: C26H50N6O15xH2SO4C_{26}H_{50}N_{6}O_{15}\cdot xH_{2}SO_{4}
  • Purity: Generally >95% when analyzed by High-Performance Liquid Chromatography (HPLC) .
Applications

1,3-Di-HABA Kanamycin A Sulfate has several scientific applications:

  • Analytical Chemistry: Used as a reference material in chromatographic methods to ensure accuracy in quantifying other compounds.
  • Microbiology: Investigated for its role in studying bacterial resistance mechanisms and developing new antibiotics.
  • Pharmaceutical Research: Explored for potential therapeutic uses against infections caused by resistant bacteria.
  • Quality Control: Employed in the production processes of high-purity antibiotics to ensure compliance with regulatory standards .

This compound represents a significant advancement in antibiotic research, providing insights into combating drug-resistant pathogens effectively.

Introduction to 1,3′′-Di-HABA Kanamycin A Sulfate in Pharmaceutical Contexts

1,3′′-Di-HABA Kanamycin A Sulfate represents a critical analytical marker and synthetic byproduct within the aminoglycoside antibiotic manufacturing landscape. This compound emerges during the semisynthetic modification of Kanamycin A to produce Amikacin, a last-resort antibiotic for multidrug-resistant Gram-negative infections. Its significance extends beyond synthetic chemistry into rigorous quality control frameworks, where precise identification and quantification are mandated by global pharmacopeias. The compound’s structural complexity—featuring dual 4-amino-2-hydroxybutyrate (AHB) moieties—exemplifies the challenges in aminoglycoside purification and underscores the necessity for advanced analytical methodologies in modern pharmaceutical analysis [1] [3].

Historical Discovery and Role as a Synthetic Byproduct in Amikacin Production

The discovery of 1,3′′-Di-HABA Kanamycin A Sulfate is intrinsically linked to the development of Amikacin in the 1970s. Researchers at Bristol-Myers Squibb sought to modify Kanamycin A to evade inactivating enzymes in resistant bacteria. By introducing the L-(−)-γ-amino-α-hydroxybutyryl (AHB) side chain at the N1 position of Kanamycin A’s 2-deoxystreptamine ring, they created Amikacin [8]. However, this acylation reaction proved non-selective, generating positional isomers including 1,3′′-Di-HABA Kanamycin A (acylations at both N1 and N3′′ amino groups) as minor byproducts [1] [9].

  • Identification and Characterization:Initial isolation relied on chromatographic separation using derivatization with 2,4,6-trinitrobenzenesulfonic acid, followed by HPLC-UV analysis. Mass spectrometry (FAB-MS) later confirmed its structure, revealing a molecular ion at m/z 687 [M+H]⁺, consistent with the diacylated Kanamycin A structure (C₂₆H₅₀N₆O₁₅) [1].
  • Synthetic Pathway Context:The compound forms when excess AHB reagents react with Kanamycin A, highlighting challenges in reaction stoichiometry control. Its persistence even after purification underscores the need for robust impurity profiling in Amikacin batches [9].

Table 1: Key Identification Studies of 1,3′′-Di-HABA Kanamycin A

StudyMethodologyKey Finding
Gunawardana et al. (1997)Derivatization with TNBS; HPLC-PF method; FAB-MSIdentified as peak at 15.9 min; m/z 687 [M+H]⁺; positional isomer of Amikacin
Blanchaert et al. (2017)Direct UV-HPLC (C18 column; borate buffer pH 9.0)Resolved without derivatization; retention time ∼12 min under optimized conditions

Structural Relationship to Kanamycin A and Semisynthetic Aminoglycosides

1,3′′-Di-HABA Kanamycin A Sulfate retains the core pseudotrisaccharide architecture of Kanamycin A—comprising a central 2-deoxystreptamine ring linked to glucosamine (position 6) and 6-deoxyglucose (position 4). The defining structural alteration is the attachment of two AHB groups: one at the N1 amino group of the 2-deoxystreptamine ring and another at the N3′′ amino group of the 6-deoxyglucose unit [2] [6].

  • Molecular Modifications:
  • Kanamycin A Base Structure: C₁₈H₃₆N₄O₁₁ (MW 484.5)
  • 1,3′′-Di-HABA Modification: Addition of two C₄H₈NO₂ (AHB) groups → C₂₆H₅₀N₆O₁₅ (MW 686.7) [2] [7]
  • Impact on Physicochemical Properties:The AHB groups enhance hydrophilicity and ionic character, improving solubility in aqueous acid and water. This facilitates chromatographic separation but complicates recovery in organic solvents [1] [3].
  • Stereochemical Specificity:The (S)-configuration of the AHB side chains is critical. Studies confirm that isomers with (R)-AHB exhibit reduced antibacterial activity, emphasizing the role of stereochemistry in biological interactions [8] [10].

Table 2: Structural Comparison of Kanamycin A and Its Derivatives

CompoundMolecular FormulaMolecular WeightKey Structural Features
Kanamycin AC₁₈H₃₆N₄O₁₁484.5Unmodified pseudotrisaccharide
AmikacinC₂₂H₄₃N₅O₁₃585.6Single AHB at N1 position
1,3′′-Di-HABA Kanamycin AC₂₆H₅₀N₆O₁₅686.7Dual AHB groups at N1 and N3′′ positions
  • Contrast with Amikacin:Unlike Amikacin (modified only at N1), 1,3′′-Di-HABA Kanamycin A’s bis-acylated structure lacks significant antibiotic activity. Its primary significance lies as an impurity rather than a therapeutic agent [1] [10].

Significance in Antibiotic Impurity Profiling and Regulatory Compliance

As a specified impurity in Amikacin, 1,3′′-Di-HABA Kanamycin A Sulfate is subject to strict control limits (typically ≤0.5–1.0%) per ICH Q3A/B guidelines. Its detection and quantification are mandated in pharmacopeial monographs (USP, EP), driving the development of specialized analytical methods [3] [9].

  • Analytical Challenges and Solutions:
  • Chromatography: Direct UV detection at 205 nm using ion-pairing RP-HPLC (C18 columns; sodium octanesulfonate in borate buffer pH 9.0) resolves underivatized impurities. This avoids artifact formation from derivatization agents like TNBS [1].
  • Case Study: The "Pharmacopeial Forum method" resolves this compound at 15.9 min versus Amikacin at 19 min, enabling precise quantification in batch release testing [1].
  • Regulatory and Quality Implications:
  • Reference Standards: Suppliers provide high-purity (>95%) 1,3′′-Di-HABA Kanamycin A Sulfate (CAS 197909-66-3 free base) with traceable certificates for method validation [2] [3].
  • Stability Indicating Properties: While not inherently labile, its presence above thresholds signals suboptimal Amikacin synthesis or purification failures [6] [9].

Table 3: Analytical Methods for Detection in Amikacin

MethodColumn/ReagentsRetention TimeDetectionApplication
Derivatization HPLCC18; TNBS; phosphate buffer/methanol15.9 min340 nmIdentification in synthesis mixtures
Direct UV-HPLCC18 (pH-resistant); borate buffer pH 9.0–methanol∼12 min205 nmPharmacopeial quantification
  • Role in ANDA Submissions:Comprehensive impurity profiles including this compound are required for Abbreviated New Drug Applications (ANDAs), ensuring generic Amikacin products match innovator quality [2].

Properties

Product Name

1,3''-Di-HABA Kanamycin A Sulfate

IUPAC Name

(2S)-4-amino-N-[(1R,2S,3S,4R,5S)-5-amino-2-[(2S,3R,4S,5S,6R)-4-[[(2S)-4-amino-2-hydroxybutanoyl]amino]-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-[(2R,3R,4S,5S,6R)-6-(aminomethyl)-3,4,5-trihydroxyoxan-2-yl]oxy-3-hydroxycyclohexyl]-2-hydroxybutanamide

Molecular Formula

C26H50N6O15

Molecular Weight

686.7 g/mol

InChI

InChI=1S/C26H50N6O15/c27-3-1-10(34)23(42)31-9-5-8(30)21(46-26-19(40)18(39)16(37)12(6-29)44-26)20(41)22(9)47-25-17(38)14(15(36)13(7-33)45-25)32-24(43)11(35)2-4-28/h8-22,25-26,33-41H,1-7,27-30H2,(H,31,42)(H,32,43)/t8-,9+,10-,11-,12+,13+,14-,15+,16+,17+,18-,19+,20-,21+,22-,25+,26+/m0/s1

InChI Key

YJEDOCBINAXBLM-VPEIITBQSA-N

Canonical SMILES

C1C(C(C(C(C1NC(=O)C(CCN)O)OC2C(C(C(C(O2)CO)O)NC(=O)C(CCN)O)O)O)OC3C(C(C(C(O3)CN)O)O)O)N

Isomeric SMILES

C1[C@@H]([C@H]([C@@H]([C@H]([C@@H]1NC(=O)[C@H](CCN)O)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)NC(=O)[C@H](CCN)O)O)O)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CN)O)O)O)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.